Cas no 898419-10-8 (1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

1-(3-Chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a heterocyclic compound featuring a tetrahydropyrazine-dione core with chloro, methoxy, and fluorophenyl substituents. Its unique structure confers potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups enhances its reactivity, enabling selective modifications for targeted applications. The compound's stability and defined stereochemistry make it suitable for synthetic studies and pharmacological research. Its structural complexity allows for exploration in drug discovery, particularly in modulating receptor interactions or enzyme inhibition. Proper handling and storage are recommended due to its sensitive functional groups.
1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione structure
898419-10-8 structure
Product name:1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione
CAS No:898419-10-8
MF:C18H14ClFN2O3
Molecular Weight:360.766767024994
CID:5939294
PubChem ID:7286776

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione 化学的及び物理的性質

名前と識別子

    • 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione
    • 2,3-Pyrazinedione, 1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,4-dihydro-
    • 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione
    • F2580-0273
    • 898419-10-8
    • AKOS024662001
    • 1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione
    • インチ: 1S/C18H14ClFN2O3/c1-25-16-7-6-13(10-14(16)19)22-9-8-21(17(23)18(22)24)11-12-4-2-3-5-15(12)20/h2-10H,11H2,1H3
    • InChIKey: BGRHWRCYTIYNDL-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C2=CC=C(OC)C(Cl)=C2)C=CN(CC2=CC=CC=C2F)C1=O

計算された属性

  • 精确分子量: 360.0676982g/mol
  • 同位素质量: 360.0676982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 544
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 49.8Ų

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2580-0273-2μmol
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2580-0273-3mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2580-0273-1mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2580-0273-20μmol
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2580-0273-4mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2580-0273-15mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2580-0273-10mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2580-0273-5mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2580-0273-25mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2580-0273-40mg
1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
898419-10-8 90%+
40mg
$140.0 2023-05-16

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione 関連文献

1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dioneに関する追加情報

Introduction to 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione (CAS No. 898419-10-8)

The compound 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione, identified by its CAS number 898419-10-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both chloro and methoxy substituents on the aromatic ring, coupled with a fluorinated phenyl group and a tetrahydropyrazine core, suggests a rich chemical space for interaction with biological targets.

Recent studies have highlighted the importance of tetrahydropyrazine derivatives in drug discovery. These compounds often exhibit favorable pharmacokinetic properties and can serve as scaffolds for developing novel therapeutic agents. The specific arrangement of functional groups in 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione positions it as a promising candidate for further exploration in the quest for new pharmaceuticals.

In the realm of medicinal chemistry, the synthesis and characterization of this compound have been driven by its potential to modulate biological pathways. The chloro and methoxy groups are known to influence electronic properties and metabolic stability, while the fluorine atom can enhance binding affinity to biological targets. Such structural motifs are frequently employed in the design of small-molecule inhibitors and agonists.

The tetrahydropyrazine ring itself is a versatile pharmacophore found in numerous bioactive molecules. Its three-dimensional structure allows for optimal positioning within binding pockets of proteins and enzymes. This compound’s molecular framework is particularly intriguing because it combines elements that are known to enhance drug-like properties, such as lipophilicity and solubility.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding interactions of 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione with various biological targets. These predictions have guided synthetic efforts toward optimizing its pharmacological profile.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic system present in this molecule.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as NMR spectroscopy and mass spectrometry. These techniques provide detailed insights into its molecular structure and purity. Additionally, X-ray crystallography may be employed to determine its three-dimensional structure at an atomic level.

In vitro studies have begun to explore the biological activity of 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione. Initial results suggest that it interacts with several key enzymes and receptors relevant to various therapeutic areas. These interactions may underpin its potential as a lead compound for drug development.

The compound’s structural features make it an attractive candidate for further derivatization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune its pharmacological properties. This flexibility is crucial in drug discovery pipelines where lead optimization is often necessary to achieve desired efficacy and safety profiles.

The field of pharmaceutical chemistry continues to evolve rapidly, with new methodologies and technologies emerging regularly. The study of 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione exemplifies how interdisciplinary approaches can lead to novel therapeutic opportunities. By combining synthetic chemistry with computational modeling and biological testing, researchers can accelerate the discovery of new drugs.

Future research directions may include exploring the compound’s mechanism of action in greater detail. Understanding how it interacts with biological targets at a molecular level will provide valuable insights for drug design. Additionally, preclinical studies will be essential to assess its safety and efficacy before moving into human trials.

The development of new pharmaceuticals remains a critical challenge in global healthcare. Compounds like 1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione contribute to the growing library of potential therapeutic agents that could address unmet medical needs. Its unique structural features position it as a promising candidate for further investigation in the quest for innovative treatments.

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